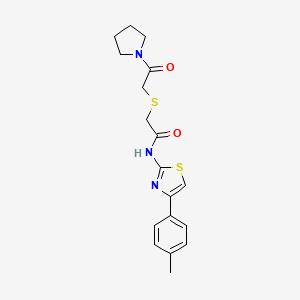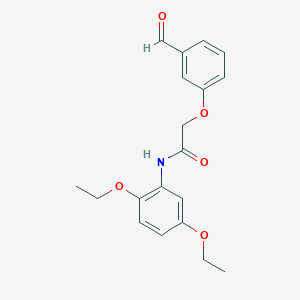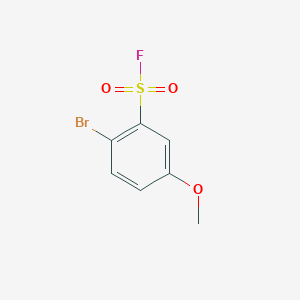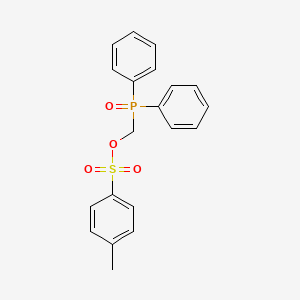
Tosyloxymethyldiphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tosyloxymethyldiphenylphosphine oxide: is a versatile organophosphorus compound with the chemical formula C20H19O3PS . It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Tosyloxymethyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: Tosyloxymethyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trichlorosilane or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the parent phosphine.
Substitution: Formation of substituted phosphine oxides with various functional groups.
科学研究应用
Chemistry: Tosyloxymethyldiphenylphosphine oxide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties .
Biology: In biological research, this compound is employed in the synthesis of bioactive molecules and as a reagent in various biochemical assays.
Medicine: The compound’s potential in medicinal chemistry includes its use in the development of pharmaceuticals and therapeutic agents.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tosyloxymethyldiphenylphosphine oxide involves its interaction with molecular targets through the phosphine oxide group. This interaction can modulate various biochemical pathways, leading to desired effects in different applications. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.
相似化合物的比较
- Methyldiphenylphosphine oxide
- Triphenylphosphine oxide
- Diphenylphosphine oxide
Comparison: Tosyloxymethyldiphenylphosphine oxide stands out due to the presence of the tosyl group, which enhances its reactivity and versatility compared to other phosphine oxides. This unique feature allows for a broader range of applications in various scientific fields .
属性
CAS 编号 |
33730-69-7 |
|---|---|
分子式 |
C20H21O5PS |
分子量 |
404.4 g/mol |
IUPAC 名称 |
diphenylphosphorylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H13O2P.C7H8O3S/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,14H,11H2;2-5H,1H3,(H,8,9,10) |
InChI 键 |
LANXDSIYJNBJLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


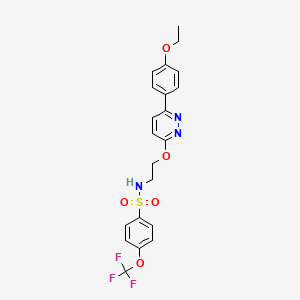
![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
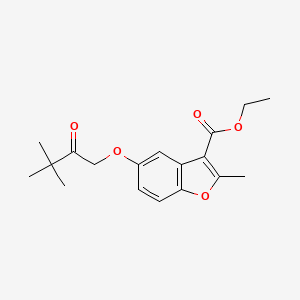
![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
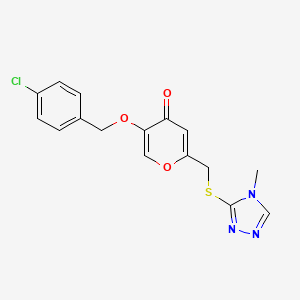

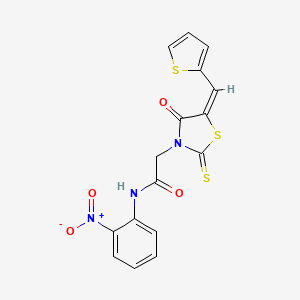
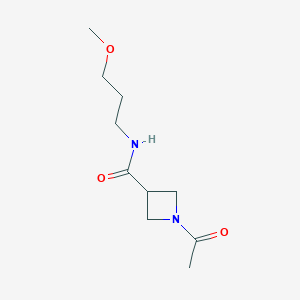
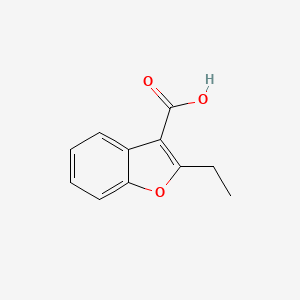
![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
